molecular formula C8H11ClF3N3O B1400257 2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 1361113-40-7

2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No.: B1400257
CAS No.: 1361113-40-7
M. Wt: 257.64 g/mol
InChI Key: ASZYTLDYPZQUKO-UHFFFAOYSA-N
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Description

2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to an oxadiazole ring, which is further connected to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride typically involves the formation of the oxadiazole ring followed by its attachment to the piperidine ring. One common method includes the cyclization of a suitable hydrazide with a trifluoromethyl-substituted nitrile under acidic conditions to form the oxadiazole ring. This intermediate is then reacted with piperidine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet the required standards for pharmaceutical or industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the piperidine ring.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine, which imparts unique properties to the final compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, while the piperidine ring provides structural stability. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine
  • **2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]morpholine
  • **2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperazine

Uniqueness

2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties that can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3-piperidin-2-yl-5-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)7-13-6(14-15-7)5-3-1-2-4-12-5;/h5,12H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZYTLDYPZQUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NOC(=N2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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